2-(3-methylthiophen-2-yl)ethan-1-ol
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Overview
Description
2-(3-methylthiophen-2-yl)ethan-1-ol is an organic compound with the molecular formula C7H10OS and a molecular weight of 142.22 g/mol . It is a derivative of thiophene, a sulfur-containing heterocycle, and features a hydroxyl group attached to an ethyl chain, which is connected to a methyl-substituted thiophene ring.
Mechanism of Action
Target of Action
Thiophene-based analogs have been studied extensively for their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mode of Action
It’s known that thiophene derivatives can interact with various biological targets, leading to a range of effects . For instance, some thiophene derivatives are known to inhibit the corrosion of mild steel in a 1 N HCl environment .
Biochemical Pathways
Thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Result of Action
Thiophene derivatives are known to have a variety of biological effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(4-Methylthiophen-5-yl)ethanol. For instance, a study showed that a novel synthesized thiophene and pyridine-based 1,3,4-oxadiazole hybrid could inhibit the corrosion of mild steel in a 1 N HCl environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylthiophen-2-yl)ethan-1-ol typically involves the reaction of 3-methylthiophene with ethylene oxide in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-(3-methylthiophen-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding thiophene derivative with a reduced side chain.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for halogenation reactions.
Major Products Formed
Oxidation: 2-(3-methylthiophen-2-yl)ethanal or 2-(3-methylthiophen-2-yl)ethanoic acid.
Reduction: 2-(3-methylthiophen-2-yl)ethane.
Substitution: 2-(3-methylthiophen-2-yl)ethyl chloride or 2-(3-methylthiophen-2-yl)ethylamine.
Scientific Research Applications
2-(3-methylthiophen-2-yl)ethan-1-ol has various applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
2-(3-methylthiophen-2-yl)ethan-1-amine: Similar structure but with an amine group instead of a hydroxyl group.
2-acetyl-3-methylthiophene: Contains an acetyl group instead of an ethyl chain with a hydroxyl group.
2-(3-methylthiophen-2-yl)ethanal: An aldehyde derivative of the compound.
Uniqueness
2-(3-methylthiophen-2-yl)ethan-1-ol is unique due to its specific combination of a hydroxyl group and a methyl-substituted thiophene ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
2-(3-methylthiophen-2-yl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10OS/c1-6-3-5-9-7(6)2-4-8/h3,5,8H,2,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUDJPAANMBCCAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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